2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-[5-(4-Chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d][1,2,3]triazole core with a chlorophenyl and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired ring structure.
Introduction of the Chlorophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the chlorophenyl group is introduced onto the pyrrolo[3,4-d][1,2,3]triazole core.
Attachment of the Ethoxyphenyl Group: This step involves the acylation of the intermediate compound with an ethoxyphenyl acetic acid derivative, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolo[3,4-d][1,2,3]triazole core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its stability and electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethoxyphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Calcipotriene Related Compound C: A compound related to calcipotriene, used in pharmaceutical applications.
Uniqueness
2-[5-(4-Chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethoxyphenyl)acetamide is unique due to its combination of a pyrrolo[3,4-d][1,2,3]triazole core with chlorophenyl and ethoxyphenyl groups. This structure imparts specific electronic and steric properties that differentiate it from other similar compounds, potentially leading to unique biological and chemical activities.
Properties
Molecular Formula |
C20H18ClN5O4 |
---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN5O4/c1-2-30-15-6-4-3-5-14(15)22-16(27)11-25-18-17(23-24-25)19(28)26(20(18)29)13-9-7-12(21)8-10-13/h3-10,17-18H,2,11H2,1H3,(H,22,27) |
InChI Key |
DBYMQIRMXQXHGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 |
Origin of Product |
United States |
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